3-(cyclopentyloxy)-2,2-dimethylpropanal
Description
Chemical Structure and Properties
3-(Cyclopentyloxy)-2,2-dimethylpropanal (CAS: 38216-91-0) is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol (Figure 1). Its structure features a cyclopentyl ether group (-O-cyclopentane) and an aldehyde functional group (-CHO) attached to a 2,2-dimethylpropanal backbone. The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive aldehyde group and steric properties imparted by the cyclopentyloxy substituent .
Synthesis and Characterization Synthesis typically involves coupling a cyclopentanol derivative with a propanal precursor under catalytic conditions. Analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography are critical for confirming purity and structural integrity .
Properties
CAS No. |
38216-91-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid.
Reduction: 3-(cyclopentyloxy)-2,2-dimethylpropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclopentyloxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentyloxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity, biological activity, and applications of 3-(cyclopentyloxy)-2,2-dimethylpropanal are influenced by its unique structural features. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The cyclopentyl group increases lipophilicity compared to smaller rings (e.g., cyclopropyl) but reduces it relative to aromatic systems (e.g., fluorophenyl), affecting membrane permeability and metabolic stability .
- Stability : Aldehydes are generally prone to oxidation, but the steric bulk of the 2,2-dimethylpropanal backbone may stabilize the compound compared to less hindered analogs .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 3-Cyclopropyl-2,2-dimethylpropanal | 3-(3-Fluorophenyl)-2,2-dimethylpropanal |
|---|---|---|---|
| Molecular Weight (g/mol) | 170.25 | 154.20 | 182.23 |
| Functional Groups | Aldehyde, ether | Aldehyde, cyclopropyl | Aldehyde, fluorophenyl |
| LogP (Predicted) | 2.1 | 1.8 | 2.5 |
| Key Applications | Synthetic intermediate | Enzyme studies | Drug discovery |
Table 2: Reaction Pathways
| Reaction Type | This compound | 3-Cyclohexyl-2,2-dimethylpropanenitrile |
|---|---|---|
| Nucleophilic Addition | High (aldehyde reactivity) | Low (nitrile stability) |
| Oxidation | Forms carboxylic acid | Forms amide or ketone |
| Coupling Reactions | Suzuki-Miyaura (limited) | Ullmann (CN group participation) |
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